molecular formula C11H7F2NO2 B13631423 2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid

Katalognummer: B13631423
Molekulargewicht: 223.17 g/mol
InChI-Schlüssel: JJDTTWJMISZFBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid is an organic compound with the molecular formula C11H7F2NO2 It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms and an isoquinolin-5-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid typically involves the introduction of the difluoromethylene group and the isoquinolin-5-yl group to the acetic acid backbone. One common method is the radical cascade cyclization reaction, which is efficient and can be performed under mild conditions. For example, the reaction of 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid under base- and metal-free conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-(quinolin-2-yl)acetic acid: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of an isoquinoline ring.

Uniqueness

2,2-Difluoro-2-(isoquinolin-5-yl)acetic acid is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C11H7F2NO2

Molekulargewicht

223.17 g/mol

IUPAC-Name

2,2-difluoro-2-isoquinolin-5-ylacetic acid

InChI

InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H,(H,15,16)

InChI-Schlüssel

JJDTTWJMISZFBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.